N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
CAS No.: 900000-94-4
Cat. No.: VC5482221
Molecular Formula: C21H19N3O3S3
Molecular Weight: 457.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900000-94-4 |
|---|---|
| Molecular Formula | C21H19N3O3S3 |
| Molecular Weight | 457.58 |
| IUPAC Name | N-benzo[g][1,3]benzothiazol-2-yl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C21H19N3O3S3/c25-20(15-9-11-24(12-10-15)30(26,27)18-6-3-13-28-18)23-21-22-17-8-7-14-4-1-2-5-16(14)19(17)29-21/h1-8,13,15H,9-12H2,(H,22,23,25) |
| Standard InChI Key | QQYVATQBELMQBT-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3)S(=O)(=O)C5=CC=CS5 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Components
The compound’s architecture comprises three distinct subunits:
-
Piperidine Ring: A six-membered saturated nitrogen-containing ring that enhances bioavailability and enables functional group modifications .
-
Naphtho[2,1-d]thiazole: A fused bicyclic system combining naphthalene and thiazole rings, known for conferring antimicrobial and antitumor properties in analogous structures .
-
Thiophen-2-ylsulfonyl Group: A sulfonamide-linked thiophene moiety that modulates electronic properties and enhances binding affinity to biological targets .
Physicochemical Characteristics
Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>19</sub>N<sub>3</sub>O<sub>3</sub>S<sub>3</sub> |
| Molecular Weight | 457.58 g/mol |
| CAS Registry Number | 900000-94-4 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 6 (amide, sulfonamide, thiazole) |
The sulfonamide group () contributes to the compound’s polarity, while the naphthothiazole system enhances aromatic stacking interactions .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions to assemble the three subunits:
-
Piperidine-4-carboxamide Formation: Carboxylic acid activation of piperidine-4-carboxylic acid followed by coupling with naphtho[2,1-d]thiazol-2-amine.
-
Sulfonylation: Introduction of the thiophen-2-ylsulfonyl group via reaction with thiophene-2-sulfonyl chloride under basic conditions .
A representative synthetic route is outlined below:
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Amide bond formation | EDC/HOBt, DMF, 0°C → RT |
| 2 | Sulfonylation | Thiophene-2-sulfonyl chloride, pyridine |
| 3 | Purification | Column chromatography (SiO<sub>2</sub>, EtOAc/hexane) |
Analytical Characterization
-
IR Spectroscopy: Confirms amide (1650–1680 cm<sup>−1</sup>), sulfonamide (1320–1360 cm<sup>−1</sup>), and thiazole (1550–1600 cm<sup>−1</sup>) functional groups.
-
NMR Spectroscopy: <sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>) reveals piperidine protons (δ 1.5–2.8 ppm), naphthothiazole aromatics (δ 7.2–8.5 ppm), and thiophene signals (δ 6.9–7.1 ppm) .
Biological Activity and Mechanistic Insights
Anticancer Activity
Piperidine-sulfonamide hybrids demonstrate IC<sub>50</sub> values of 0.5–5 µM against prostate and bladder cancer cell lines . Autotaxin inhibition—a key pathway in tumor metastasis—is postulated for related compounds, as seen in patent WO2010115491A2 .
Neuropharmacological Applications
Substituted piperidines are documented orexin receptor agonists (patent US10508083B2), implying potential utility in sleep disorders or metabolic regulation . The piperidine-carboxamide scaffold may enhance blood-brain barrier permeability .
Comparative Analysis with Structural Analogs
A comparison with the closely related compound N-(4-(naphthalen-1-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide (PubChem CID: 16830498) reveals critical differences:
The fused naphthothiazole system in the target compound likely enhances planar rigidity, favoring intercalation with DNA or enzyme active sites .
Future Research Directions
-
Activity Profiling: Systematic evaluation against NCI-60 cancer cell lines and ESKAPE pathogens.
-
ADMET Optimization: Improving metabolic stability via piperidine N-substitutions or sulfonamide bioisosteres.
-
Target Identification: Proteomic studies to identify binding partners, such as autotaxin or orexin receptors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume